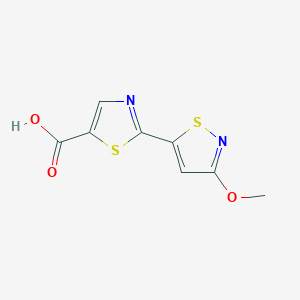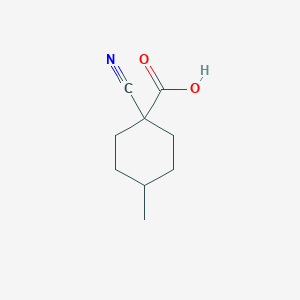
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and thiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy group and carboxylic acid functionality. Specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-1,2-thiazol-5-yl)boronic acid: Shares the thiazole moiety but differs in functional groups.
2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid: Similar structure with variations in the alkyl chain.
Uniqueness
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of thiazole rings and the presence of both methoxy and carboxylic acid groups
Properties
Molecular Formula |
C8H6N2O3S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S2/c1-13-6-2-4(15-10-6)7-9-3-5(14-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
FJZQWKUHBNUZGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13248978.png)

![(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B13248989.png)


![2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13248998.png)





![Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13249048.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B13249053.png)
amine](/img/structure/B13249056.png)
